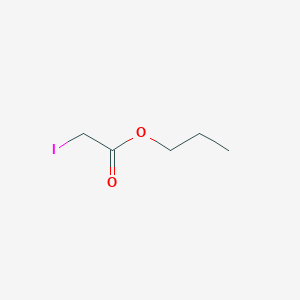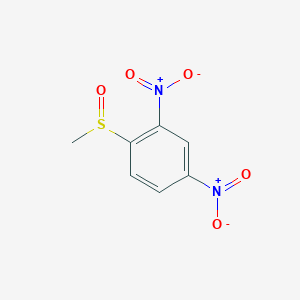
1-(Methanesulfinyl)-2,4-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methanesulfinyl)-2,4-dinitrobenzene is an organosulfur compound characterized by the presence of a methanesulfinyl group attached to a benzene ring substituted with two nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methanesulfinyl)-2,4-dinitrobenzene typically involves the reaction of methanesulfinyl chloride with 2,4-dinitrobenzene. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process generally requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Methanesulfinyl)-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups act as electron-withdrawing groups, facilitating the substitution of the methanesulfinyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of 1-(Methanesulfonyl)-2,4-dinitrobenzene.
Reduction: Formation of 1-(Methanesulfinyl)-2,4-diaminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Methanesulfinyl)-2,4-dinitrobenzene has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific electronic and steric properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(Methanesulfinyl)-2,4-dinitrobenzene involves its interaction with nucleophiles, particularly thiolsThe nitro groups enhance the electrophilicity of the compound, making it more reactive towards nucleophiles .
Comparaison Avec Des Composés Similaires
Methanesulfonyl chloride: Similar in structure but lacks the nitro groups, making it less reactive towards nucleophiles.
1-(Methanesulfonyl)-2,4-dinitrobenzene: An oxidized form of 1-(Methanesulfinyl)-2,4-dinitrobenzene with a sulfone group instead of a sulfinyl group.
Uniqueness: this compound is unique due to the presence of both methanesulfinyl and nitro groups, which confer distinct electronic properties and reactivity. This combination makes it a valuable compound for various chemical transformations and research applications.
Propriétés
Numéro CAS |
78259-06-0 |
|---|---|
Formule moléculaire |
C7H6N2O5S |
Poids moléculaire |
230.20 g/mol |
Nom IUPAC |
1-methylsulfinyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C7H6N2O5S/c1-15(14)7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3 |
Clé InChI |
BMIAGKOMRMMSLT-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


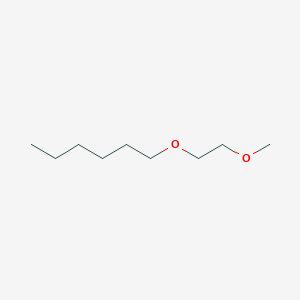
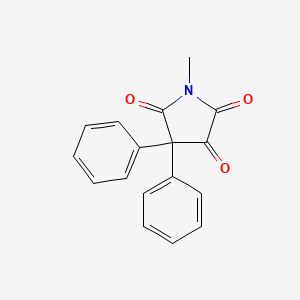
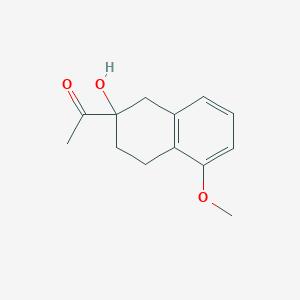
silane](/img/structure/B14435797.png)


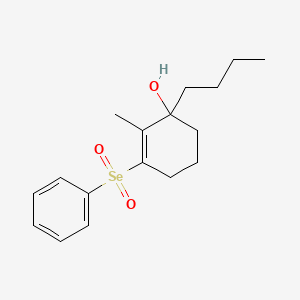
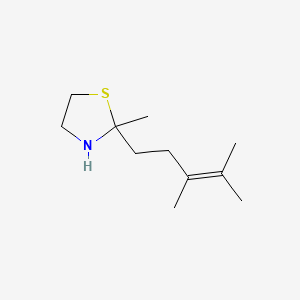
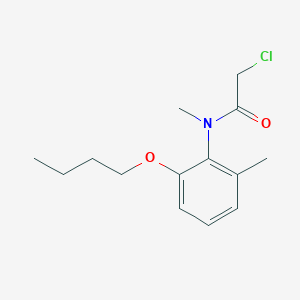
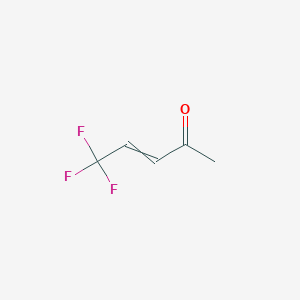
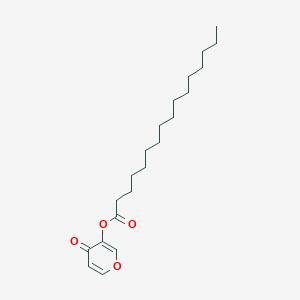
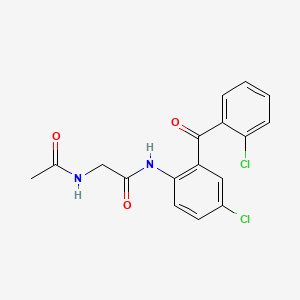
![(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14435875.png)
